molecular formula C22H43NO B1599954 N-Octadecyl methacrylamide CAS No. 7283-61-6

N-Octadecyl methacrylamide

Cat. No.: B1599954
CAS No.: 7283-61-6
M. Wt: 337.6 g/mol
InChI Key: PABGQABTFFNYFH-UHFFFAOYSA-N
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Description

N-Octadecyl methacrylamide is an organic compound with the molecular formula C22H43NO. It is a long-chain alkyl derivative of methacrylamide, characterized by the presence of an octadecyl (18-carbon) chain attached to the nitrogen atom of the methacrylamide group. This compound is known for its hydrophobic properties and is used in various applications, including polymer synthesis and surface modification.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octadecyl methacrylamide can be synthesized through the reaction of octadecylamine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Octadecylamine+Methacryloyl chlorideN-Octadecyl methacrylamide+Hydrochloric acid\text{Octadecylamine} + \text{Methacryloyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} Octadecylamine+Methacryloyl chloride→N-Octadecyl methacrylamide+Hydrochloric acid

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as employing recyclable catalysts like montmorillonite clay, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Octadecyl methacrylamide undergoes various chemical reactions, including:

    Polymerization: It can be polymerized through free radical polymerization to form homopolymers or copolymers with other monomers.

    Substitution Reactions: The amide group can participate in substitution reactions with electrophiles.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield octadecylamine and methacrylic acid.

Common Reagents and Conditions:

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used in free radical polymerization.

    Substitution: Electrophiles such as alkyl halides can react with the amide group.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed:

    Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

    Substitution: Substituted amides with different functional groups.

    Hydrolysis: Octadecylamine and methacrylic acid.

Scientific Research Applications

N-Octadecyl methacrylamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Octadecyl methacrylamide primarily involves its hydrophobic interactions. When incorporated into polymers, the long octadecyl chain imparts hydrophobicity, which can influence the material’s surface properties, such as water repellency and adhesion. In biological applications, the hydrophobic interactions can affect the interaction of the material with biological membranes and cells .

Comparison with Similar Compounds

    N-Dodecyl methacrylamide: Similar in structure but with a shorter 12-carbon chain.

    N-Hexadecyl methacrylamide: Contains a 16-carbon chain.

    N-Octyl methacrylamide: Contains an 8-carbon chain.

Comparison: N-Octadecyl methacrylamide is unique due to its longer 18-carbon chain, which provides greater hydrophobicity compared to its shorter-chain analogs. This increased hydrophobicity can enhance the performance of polymers in applications requiring water repellency and low-temperature flexibility .

Properties

IUPAC Name

2-methyl-N-octadecylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(24)21(2)3/h2,4-20H2,1,3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABGQABTFFNYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440161
Record name N-OCTADECYL METHACRYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7283-61-6
Record name N-OCTADECYL METHACRYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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